molecular formula C7H4ClNO B047164 4-Chlorophenyl isocyanate CAS No. 104-12-1

4-Chlorophenyl isocyanate

Cat. No. B047164
CAS RN: 104-12-1
M. Wt: 153.56 g/mol
InChI Key: ADAKRBAJFHTIEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlorophenyl isocyanate involves the reaction of triphosgene with p-chloroaniline. Optimal conditions include using 1,2-dichloroethane as the solvent, a mole ratio of triphosgene to p-chloroaniline of 1:2, and conducting the reaction at 75-82°C for 4.5 hours to achieve an 81% yield. These conditions are critical for the efficient production of 4-Chlorophenyl isocyanate, highlighting the importance of solvent choice, temperature control, and precise reactant ratios in synthetic organic chemistry (Li Yan-wei, 2005).

Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl isocyanate and its derivatives have been extensively studied, revealing the intricate details of their conformation and electronic properties. For example, the synthesis and structural analysis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole provide insights into the molecular geometry, spectral characteristics, and quantum chemical calculations of such compounds. These studies are fundamental in understanding the reactivity and potential applications of 4-Chlorophenyl isocyanate derivatives (S. Eryılmaz et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 4-Chlorophenyl isocyanate includes its ability to undergo hydrolysis in diethyl ether solution, forming 4-chloroaniline as the final organic product through a two-stage process involving the loss of carbon dioxide from initially formed carbamic acid. These reactions are temperature-dependent and follow first-order kinetics, offering a glimpse into the complex mechanisms underlying isocyanate chemistry (R. S. Satchell & R. Nyman, 1981).

Physical Properties Analysis

The study of 4-Chlorophenyl isocyanate's physical properties, including its phase behavior, solubility, and thermal stability, is crucial for its application in various industrial processes. These properties are determined by the compound's molecular structure and influence its handling, storage, and application in chemical syntheses.

Chemical Properties Analysis

4-Chlorophenyl isocyanate participates in a range of chemical reactions, demonstrating its versatile chemical properties. It can undergo copolymerization reactions, form complexes with DNA, and react with various organic and inorganic substrates, leading to a wide array of products with potential applications in materials science, medicinal chemistry, and environmental remediation. Studies on its interactions, such as the spontaneous alternating copolymerization with methoxyallene, underline the potential of 4-Chlorophenyl isocyanate in polymer science (Jiro Mizuya et al., 1989).

Scientific Research Applications

  • Biomedical and Pharmaceutical Applications : A study described the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, which produces highly reactive polyamide with partial formation of -lactam derivatives. This has potential applications in biomedical and pharmaceutical fields due to its reactive nature and structural properties (Mizuya, Yokozawa, & Endo, 1989).

  • Industrial Chemical Synthesis : Another research focuses on the synthesis of N,N′-bis(4-chlorophenyl)urea with a 93% yield, which indicates its potential for various industrial applications (Hui, 2007).

  • Biological and Environmental Monitoring : A novel biomonitoring procedure was developed to determine isocyanate-specific albumin adducts in humans exposed to 4-chlorophenyl isocyanate, which helps in identifying individuals at risk of developing respiratory diseases from isocyanate exposure (Sabbioni, Dongari, & Kumar, 2010).

  • Agricultural Chemistry : 4-Chlorophenyl isocyanate's derivatives are used in the synthesis of agricultural chemicals, like chlorpropham 1, a potato pesticide. The study of its thermal decay provides insights into its behavior and mechanism, which is crucial for its safe and effective use (Smith, Müller, Sander, & Bucher, 2013).

  • Hazard and Health Risk Assessment : Due to its widespread use, particularly in polyurethane production, there's significant research on the mutagenic and carcinogenic potential of isocyanates, including 4-chlorophenyl isocyanate. Understanding these risks is essential for occupational safety and health regulations (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).

Safety And Hazards

4-Chlorophenyl isocyanate is toxic by ingestion and inhalation . It is a severe eye and moderate skin irritant . It is a flammable liquid when exposed to heat or flame . It can explode on distillation . When heated to decomposition, it emits toxic fumes of Cl-, CN-, and NOx .

properties

IUPAC Name

1-chloro-4-isocyanatobenzene
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InChI

InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
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InChI Key

ADAKRBAJFHTIEW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N=C=O)Cl
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Molecular Formula

C7H4ClNO
Record name P-CHLOROPHENYL ISOCYANATE
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DSSTOX Substance ID

DTXSID7040732
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Molecular Weight

153.56 g/mol
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Physical Description

P-chlorophenyl isocyanate appears as colorless to yellow liquid or crystals. Used as an intermediate in pesticide and pharmaceutical manufacture., Colorless to yellow liquid or white solid; [Hawley] White crystalline solid; mp = 29-31 deg C; [MSDSonline]
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Boiling Point

204 °C, BP: 116 °C at 45 mm Hg
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Flash Point

110 °C, 230 °F
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Solubility

Soluble in organic solvents
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Density

Density: 1.25 g/cu cm at 40 °C
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Vapor Pressure

95.4 [mmHg], VP: 95.4 mm Hg at 20 °C, 19.4 mm Hg at 25 °C (extrapolated)
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Product Name

4-Chlorophenyl isocyanate

Color/Form

Colorless to slightly yellow liquid or crystals, White solid or crystals

CAS RN

104-12-1
Record name P-CHLOROPHENYL ISOCYANATE
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Melting Point

31.3 °C
Record name 4-Chlorophenyl Isocyanate
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Synthesis routes and methods

Procedure details

4-Chlorophenyl urea (8.5 parts) and a solution of sodium nitrite (6.9 parts) in water (10 parts) were added over 6 hours to a mixture of conc. hydrochloric acid (10.3 parts) chloroform (130 parts) and tetra-n-butyl ammonium fluoroborate (10% by weight based on 4-chlorophenyl urea) at -10° to -5° C. The mixture was stirred for a further 15 minutes then the stirrer stopped and layers allowed to separate. No solid was present at this stage. 5 mls of the organic layer was taken for analysis and the remainder kept cold until required.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorophenyl isocyanate
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Citations

For This Compound
531
Citations
M Möller, D Henschler, G Sabbioni - Helvetica chimica acta, 1998 - Wiley Online Library
… To develop methods for the quantification of such blood-protein adducts, we treated 4-chlorophenyl isocyanate (I) with the tripeptide L-valyl-glycyl-glycine (Za) and with single amino …
Number of citations: 14 onlinelibrary.wiley.com
A Beyerbach, PB Farmer… - Chemical research in …, 2006 - ACS Publications
… In the present work, the formation of DNA adducts deriving from 4-chlorophenyl isocyanate (4CPI) and 4-methylphenyl isocyanate (4MPI) were explored. The adducts of 4CPI and/or …
Number of citations: 23 pubs.acs.org
RS Satchell, R Nyman - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… The kinetics of hydrolysis of 4-chlorophenyl isocyanate have been studied at low concentrations in diethyl ether solution at three temperatures. When the ratio [H20] : [RNCO] is …
Number of citations: 2 pubs.rsc.org
G Sabbioni, JH Lamb, PB Farmer, O Sepai - Biomarkers, 1997 - Taylor & Francis
… In addition the tripeptide Val-GlyGly was reacted with 4-chlorophenyl isocyanate, yielding N -(4-chlorophenyl-carbamoyl-L-valyl-glycyl-glycine (4CPI-ValGly-Gly) (this synthesis will be …
Number of citations: 25 www.tandfonline.com
P He, A Zheng, CQ Cai, CL Fang - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… A tandem aza-Wittig reaction of ethyl 3-triphenylphosphoranylideneamino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate with 4-chlorophenyl isocyanate and diisobutylamine produced …
Number of citations: 3 scripts.iucr.org
BL Worobey, GRB Webster - International journal of environmental …, 1983 - Taylor & Francis
… Other products detected included 4chlorophenyl isocyanate and 2,6-difluorobenzoyl … of 4-chloroaniline, 4chlorophenyl trifluoroacetamide, and 4-chlorophenyl isocyanate. The N- …
Number of citations: 3 www.tandfonline.com
J Mizuya, T Yokozawa, T Endo - Chemistry Letters, 1989 - journal.csj.jp
The spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate proceeded through zwitterion to give polyamide having highly reactive exo-methylene …
Number of citations: 6 www.journal.csj.jp
JET Corrie, GW Kirby, RP Sharma - Journal of the Chemical Society …, 1982 - pubs.rsc.org
… Similarly, the adducts (lb) and (lc) gave 4-chlorophenyl isocyanate (92%) and 4-methoxyphenyl isocyanate (88%), respectively. Efficient aryl migration was observed even when the …
Number of citations: 14 pubs.rsc.org
Z Wu Bai, C Bun Ching, S Choon Ng - Chromatographia, 2003 - Springer
… 3-Chlorophenyl isocyanate and 4-chlorophenyl isocyanate were purchased from Aldrich–Sigma. The silica gel used was purchased from Hypersil (particle size 5 lm, pore size 300 A , …
Number of citations: 8 link.springer.com
KM Lo, SW Ng - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
… unexpected product from the reaction of 4-chlorophenyl isocyanate with p-tolylsulfonic acid in … synthesized from the self-condensation of 4-chlorophenyl isocyanate in acetone (Fu et al., …
Number of citations: 3 scripts.iucr.org

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